4-Hydroxyisoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

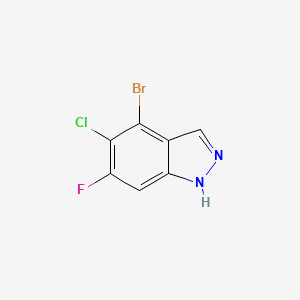

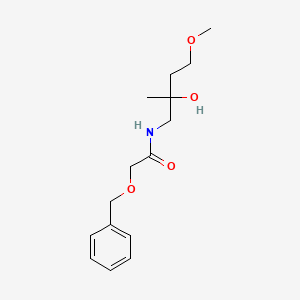

4-Hydroxyisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number 22080-18-8 . It has a molecular weight of 189.17 and its IUPAC name is 4-hydroxy-3-isoquinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 189.17 .Scientific Research Applications

Mass Spectrometry in Drug Analysis

4-Hydroxyisoquinoline-3-carboxylic acid derivatives, such as [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid, show unusual gas-phase formations of carboxylic acids, essential in mass spectrometry for drug analysis. This characteristic is significant for characterizing related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthetic Chemistry Challenges

The synthesis of derivatives like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and its hydroxylated forms poses significant challenges in coupling with amino acids, relevant in the synthesis of complex peptides and proteins (Bozsó et al., 2000).

Enantiopure Synthesis

In the synthesis of modulators of nuclear receptors, enantiomeric forms of derivatives like 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are synthesized through lipase-catalyzed dynamic kinetic hydrolysis. This method is crucial for producing high-purity enantiomers for pharmaceutical applications (Forró et al., 2016).

Novel Synthetic Routes

New synthetic routes, such as one-pot aryne acyl-alkylation/condensation, have been developed for the synthesis of 3-hydroxyisoquinolines and related structures. These methods provide efficient routes to complex polyaromatic structures from simple carboxylic acid starting materials (Allan et al., 2009).

HIV-1 Integrase Inhibition

4-Substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones, a class derived from this compound, demonstrate potent inhibitory properties against HIV-1 integrase, highlighting their potential as novel antiviral agents (Billamboz et al., 2013).

Improved Synthetic Methods

An improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been described, emphasizing better yields and purity, crucial for pharmaceutical research (Blanco et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that isoquinoline derivatives, to which 4-hydroxyisoquinoline-3-carboxylic acid belongs, have versatile applications in the fields of industrial and synthetic organic chemistry .

Mode of Action

It’s worth noting that isoquinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they interact with their targets in a manner that leads to significant changes .

Biochemical Pathways

Given the broad biological activity of isoquinoline derivatives, it can be inferred that this compound may affect multiple pathways and have downstream effects .

Result of Action

Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they have significant molecular and cellular effects .

Action Environment

It’s worth noting that the efficacy of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

4-hydroxyisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDANCITUOADILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2615941.png)

![N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2615942.png)

![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)

![3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615944.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)

![6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2615951.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2615959.png)

![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)